4-Phenylbenzaldoxime

描述

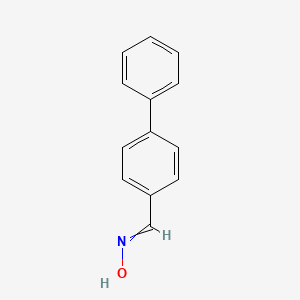

4-Phenylbenzaldoxime (CAS 40143-27-9) is a benzaldoxime derivative characterized by a phenyl group substituted at the 4-position of the benzaldoxime backbone. This compound is widely utilized in biochemical and pharmacological research, particularly in studies involving tumor suppression, apoptosis, and cellular signaling pathways . Its oxime functional group (–NOH) enables chelation with metal ions, making it relevant in catalysis and metalloenzyme inhibition studies. Additionally, this compound is employed as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry due to its ability to stabilize transition metals .

属性

分子式 |

C13H11NO |

|---|---|

分子量 |

197.23 g/mol |

IUPAC 名称 |

N-[(4-phenylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H |

InChI 键 |

OUNAWNXTMKAPFT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural Comparison of 4-Phenylbenzaldoxime and Analogous Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Substituents |

|---|---|---|---|

| This compound | C₁₃H₁₁NO | Oxime (–NOH), Benzene ring | 4-Phenyl |

| 4-Chlorobenzylidene-hydrazinyl-thiadiazin derivative [E2] | C₁₈H₁₃ClN₆O₂S | Hydrazine, Thiadiazin, Chlorophenyl | 4-Chlorobenzylidene, Sydnone ring |

| 4-Chlorophenyl-pyrazole-sulfonamide [E3] | C₁₆H₁₄ClN₃O₂S | Sulfonamide (–SO₂NH₂), Pyrazole | 4-Chlorophenyl, Methyl group |

| 4-Methoxy-2-methylbenzaldehyde [E4] | C₉H₁₀O₂ | Aldehyde (–CHO), Methoxy (–OCH₃) | 4-Methoxy, 2-Methyl |

Key Observations :

- Oxime vs. Hydrazine/Sulfonamide : The oxime group in this compound provides distinct metal-binding properties compared to the hydrazine (in [E2]) or sulfonamide (in [E3]) groups, which are more commonly associated with hydrogen bonding and enzyme inhibition .

- Substituent Effects : The 4-phenyl group in this compound enhances aromatic stacking interactions, whereas chlorophenyl (in [E2], [E3]) and methoxy groups (in [E4]) alter electronic properties (e.g., electron-withdrawing vs. electron-donating effects), impacting reactivity and solubility .

Key Observations :

- Therapeutic Specificity : this compound’s focus on apoptosis contrasts with the broad-spectrum antimicrobial activity of [E2] and the anti-inflammatory role of [E3].

- Mechanistic Diversity : While this compound acts via metal chelation and kinase modulation, [E3] targets COX-2 through sulfonamide-mediated hydrogen bonding, highlighting functional group-driven specificity .

Physicochemical Properties

- Solubility : this compound exhibits moderate solubility in polar solvents (e.g., DMSO) due to its oxime group, whereas chlorophenyl derivatives ([E2], [E3]) show lower solubility owing to hydrophobic substituents .

- Stability : The oxime group in this compound is prone to hydrolysis under acidic conditions, unlike the more stable sulfonamide group in [E3] .

Research Findings and Trends

Recent studies emphasize the versatility of this compound in drug discovery, particularly in combination therapies with platinum-based anticancer agents . In contrast, [E2] and [E3] are being explored for antibiotic resistance mitigation and anti-inflammatory applications, respectively . Methoxy-substituted analogs like [E4] remain critical in industrial chemistry but lack direct pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。